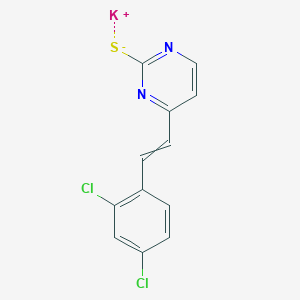

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate

Overview

Description

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a styryl group, which is a type of vinyl group that is often involved in polymerization reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the styryl group would likely play significant roles in its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the pyrimidine ring and the styryl group could make it reactive with a variety of other compounds .Scientific Research Applications

Antitumor Activity

The synthesis and antitumor activity of pyrimidine derivatives, including structures similar to Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate, have been a focus in research. One study details the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor with significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Agricultural Applications

Research in the agricultural field highlights the importance of potassium-based compounds for crop growth and soil health. Yang et al. (2017) investigated the effects of polymer-coated potassium chloride fertilization on cotton yields, fiber qualities, and potassium use efficiencies under saline conditions (Yang et al., 2017).

Synthesis and Chemical Properties

The synthesis and chemical properties of various pyrimidine derivatives have been explored. Brown and Hoskins (1971) described the preparation and hydrolysis of simple potassium pyrimidinesulphonates (Brown & Hoskins, 1971). Additionally, the synthesis of 2-Arylamino-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines and their potential diuretic activity have been reported (Monge et al., 1989).

Antioxidant Agents

The development of pyrimidine derivatives as potent antioxidant agents is another area of research. One study synthesized 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines for this purpose (Vartale et al., 2016).

Antimicrobial and Anticancer Activities

El-Moneim (2014) conducted research on the synthesis of pyrimidine derivatives, assessing their antimicrobial and inhibitory activities against Breast carcinoma cells (El-Moneim, 2014).

Soil and Plant Nutrition

Römheld & Kirkby (2010) reviewed the future needs for research on potassium in agriculture, discussing its role in soils, plant physiology, and nutrition (Römheld & Kirkby, 2010).

Herbicidal Activity

Potassium-based compounds have been synthesized for herbicidal activity, as seen in the study by Waghmare et al. (2013) on the synthesis of potassium 2,4 and 2,6-bis((4,6- dimethoxypyrimidin-2-yl)oxy)benzoate (Waghmare et al., 2013).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,4-dichloropyrimidine, are often used in the synthesis of medicinally important compounds .

Mode of Action

It’s known that similar compounds exhibit interesting photomechanical behaviors . For instance, the rod-like crystals of a related compound, (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24), exhibit a photosalient effect driven by photodimerization . This suggests that the compound might interact with light to induce structural changes.

Biochemical Pathways

It’s known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are degraded by microorganisms . The aerobic biodegradation of 2,4-D generates 2,4-dichlorophenol (2,4-DCP) in the first instance .

Result of Action

It’s known that similar compounds exhibit interesting photomechanical behaviors . For instance, the rod-like crystals of a related compound, (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24), exhibit a photosalient effect driven by photodimerization .

Action Environment

The action of Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate can be influenced by environmental factors such as light. For instance, the rod-like crystals of a related compound, (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24), exhibit a photosalient effect driven by photodimerization . This suggests that the compound might interact with light to induce structural changes.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

potassium;4-[2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2S.K/c13-9-3-1-8(11(14)7-9)2-4-10-5-6-15-12(17)16-10;/h1-7H,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEUTDPTXBEURT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2KN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

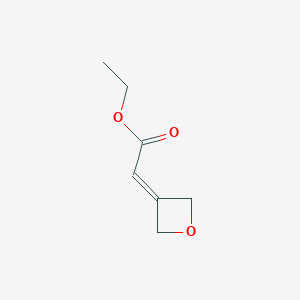

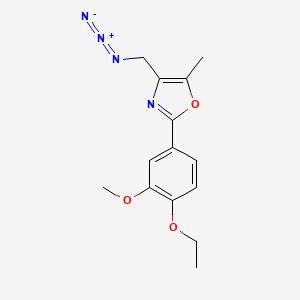

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)

![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)